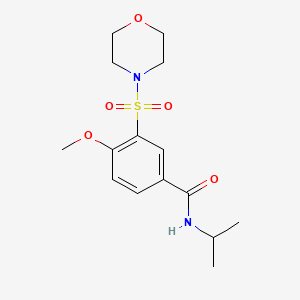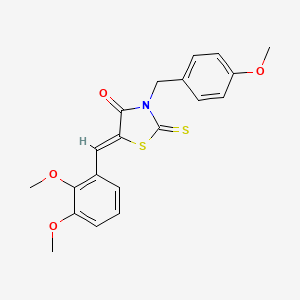![molecular formula C14H14N4O2S B4841858 2-(ethylthio)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4841858.png)
2-(ethylthio)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Vue d'ensemble
Description
2-(ethylthio)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidine derivatives and exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(ethylthio)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, the antimicrobial activity of this compound is thought to be due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV enzymes. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the NF-κB signaling pathway. The anticancer activity of this compound is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(ethylthio)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal strains by disrupting their DNA replication and transcription processes. It has also been shown to reduce the production of pro-inflammatory cytokines, thereby preventing inflammation. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(ethylthio)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments are its wide range of biological activities and its potential therapeutic applications. However, the limitations of this compound are its low yield during synthesis and its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on 2-(ethylthio)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to explore its potential as a novel antimicrobial agent against multidrug-resistant bacterial strains. Another direction is to investigate its anti-inflammatory and anticancer activities in vivo using animal models. Furthermore, the development of new synthetic methods to improve the yield and solubility of this compound can lead to more efficient and effective drug development. Finally, the use of this compound as a lead compound for the development of new drugs with improved biological activities and reduced side effects is another potential future direction.
Applications De Recherche Scientifique
2-(ethylthio)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been found to have anticancer activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-ethylsulfanyl-5-(4-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-3-21-14-16-13-15-11(8-12(19)18(13)17-14)9-4-6-10(20-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMNAGNIPVIWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-ethyl-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4841775.png)

![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4841794.png)



![6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4841839.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4841848.png)

![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4841866.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4841873.png)
![1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4841879.png)
![N-[5-methoxy-1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4841886.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4841895.png)